N-(3-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA
Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea backbone substituted with chlorinated and methylated phenyl groups, as well as a sulfanyl ethyl group. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA typically involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 2-[(4-methylphenyl)sulfanyl]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-4-METHOXYBENZAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-4-HYDROXYBENZAMIDE
- N-(3-CHLORO-4-METHYLPHENYL)-N’-(4-METHYL-2-PYRIDINYL)UREA
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA is unique due to its specific substitution pattern and the presence of both chlorinated and sulfanyl groups
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S2/c1-12-6-8-14(9-7-12)22-11-10-19-17(21)20-16-5-3-4-15(18)13(16)2/h3-9H,10-11H2,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZAEQCVIQTQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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